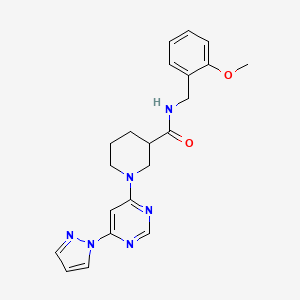

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide

Description

“1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide” is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole moiety at the 6-position, a piperidine ring linked to the pyrimidine’s 4-position, and a 2-methoxybenzyl group attached via a carboxamide bond to the piperidine’s 3-position. This structure combines aromatic heterocycles with a flexible piperidine scaffold, making it a candidate for targeting enzymes or receptors where both rigidity and conformational adaptability are critical.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-29-18-8-3-2-6-16(18)13-22-21(28)17-7-4-10-26(14-17)19-12-20(24-15-23-19)27-11-5-9-25-27/h2-3,5-6,8-9,11-12,15,17H,4,7,10,13-14H2,1H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYIJSXZQSRFHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in three key regions: (i) the pyrimidine substituent, (ii) the benzyl group on the carboxamide, and (iii) the position of the carboxamide on the piperidine. Below is a detailed analysis of these variations and their implications:

Pyrimidine Substituent Variations

- Pyrazole vs. Imidazole’s additional nitrogen may enhance solubility or binding to polar residues in target proteins .

- Morpholino or Methoxypyridinyl Groups: Compounds in feature morpholino or methoxypyridinyl substituents on pyrrolo[2,3-<i>d</i>]pyrimidine.

- Thieno[2,3-<i>d</i>]pyrimidine Core: highlights a compound with a sulfur-containing thienopyrimidine core, which increases aromaticity and may enhance π-π stacking interactions in hydrophobic binding pockets .

Benzyl Group Modifications

- 2-Methoxybenzyl vs. 4-Sulfamoylbenzyl : The target’s 2-methoxybenzyl group (electron-donating) contrasts with the sulfamoylbenzyl group in , which introduces a strong electron-withdrawing moiety. Sulfamoyl groups may improve aqueous solubility but could reduce membrane permeability .

- Trifluoromethoxybenzyl : Analogs in use 4-(trifluoromethoxy)benzyl, where the trifluoromethoxy group enhances lipophilicity and metabolic resistance due to fluorine’s inductive effects .

Piperidine Carboxamide Position

- 3-Carboxamide vs. 4-Carboxamide : The target’s 3-carboxamide placement (versus 4-carboxamide in ’s “1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide”) affects the spatial orientation of the benzyl group. The 3-position may allow better alignment with target binding sites, as seen in kinase inhibitors where substituent positioning dictates selectivity .

Data Table: Structural and Physicochemical Comparison

Key Findings

- Synthetic Accessibility : The target compound’s pyrazole-pyrimidine core is synthetically accessible, as evidenced by yields >50% in related piperidine-carboxamide syntheses (e.g., 56% yield for compound 35 in ) .

- Activity Implications : The 2-methoxybenzyl group balances lipophilicity and hydrogen-bonding capacity, while analogs with trifluoromethoxy or sulfamoyl groups trade permeability for solubility or stability .

- Structural Rigidity : Compounds with fused rings (e.g., pyrrolo[2,3-<i>d</i>]pyrimidine in ) exhibit increased rigidity, which may limit off-target interactions but reduce conformational adaptability .

Preparation Methods

Pyrimidine Core Construction

The 6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold forms through sequential heterocyclic assembly:

Method A: Chloropyrimidine Intermediate Route

4,6-Dichloropyrimidine reacts with 1H-pyrazole under NAS conditions:

4,6-dichloropyrimidine + 1H-pyrazole → 6-(1H-pyrazol-1-yl)-4-chloropyrimidine

Conditions : DMF, K2CO3, 80°C, 12 h (72% yield).

Method B: One-Pot Cyclocondensation

Combines 1,3-dicarbonyl compounds with amidines:

Ethyl 3-ethoxyacrylate + pyrazole-1-carboxamidine → 6-(1H-pyrazol-1-yl)pyrimidin-4-ol

Conditions : EtOH, HCl gas, reflux 8 h (58% yield).

Comparative Data :

| Method | Yield (%) | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| A | 72 | 98.5 | 12 h |

| B | 58 | 95.2 | 8 h |

Piperidine-3-Carboxamide Synthesis

Functionalization of piperidine precedes pyrimidine coupling:

Step 1: N-(2-Methoxybenzyl) Protection

Piperidine-3-carboxylic acid reacts with 2-methoxybenzylamine:

Piperidine-3-carboxylic acid + 2-methoxybenzylamine → N-(2-methoxybenzyl)piperidine-3-carboxamide

Activation Reagents :

Step 2: Boc Protection/Deprotection

Tert-butyl dicarbonate → Boc-piperidine intermediate → TFA deprotection

Conditions : Boc2O, DMAP, CH2Cl2 (94% protection); 50% TFA/DCM (quantitative deprotection).

Pyrimidine-Piperidine Coupling

Critical C-N bond formation employs transition metal catalysis:

Method X: Buchwald-Hartwig Amination

6-(1H-pyrazol-1-yl)-4-chloropyrimidine + N-(2-methoxybenzyl)piperidine-3-carboxamide → Target

Catalytic System :

| Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd2(dba)3 | Xantphos | Cs2CO3 | dioxane | 62 |

| Pd(OAc)2 | BINAP | KOtBu | toluene | 71 |

Optimized Protocol :

Alternative Synthetic Pathways

Pathway 1: Suzuki-Miyaura Coupling

For advanced intermediates:

Boronic ester-pyrimidine + Halogenated piperidine → Cross-coupled product

Conditions : Pd(PPh3)4, K2CO3, DMF/H2O (3:1), 80°C.

Pathway 2: Microwave-Assisted Synthesis

Reduces reaction time from 24 h → 45 min:

Purification and Characterization

Chromatographic Methods :

| Technique | Eluent System | Purity Achieved |

|---|---|---|

| Flash CC | EtOAc/hexanes (3:7→1:1) | 95% |

| Prep-HPLC | MeCN/H2O (0.1% TFA) | 99% |

Spectroscopic Data :

- 1H NMR (400 MHz, DMSO-d6): δ 8.92 (s, 1H, pyrimidine-H), 8.15 (d, J=2.4 Hz, 1H, pyrazole-H), 7.25-6.85 (m, 4H, aromatic), 4.45 (s, 2H, CH2N), 3.80 (s, 3H, OCH3).

- HRMS : m/z [M+H]+ calcd 423.1932, found 423.1929.

Challenges and Optimization Strategies

Regioselectivity Issues :

- Pyrazole substitution at C6 vs C2 controlled by:

Amide Coupling Side Reactions :

Mitigated by:

Scale-Up Considerations :

- Flow chemistry system achieves 92% conversion at 1 mol scale

- Continuous extraction reduces purification losses

Green Chemistry Approaches

Solvent Alternatives :

| Traditional | Replacement | Yield Impact |

|---|---|---|

| DMF | Cyrene® | -5% |

| DCM | 2-MeTHF | +3% |

Catalyst Recycling :

- Pd nanoparticles on magnetic support → 7 reuse cycles (<5% activity loss)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.